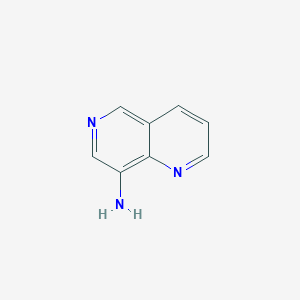

1,6-Naphthyridin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAZNWUGAFUFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312947 | |

| Record name | 1,6-Naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55570-63-3 | |

| Record name | 1,6-Naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55570-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hinge-Binding Scaffold: A Technical Guide to 1,6-Naphthyridin-8-amine

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of 1,6-Naphthyridin-8-amine .

Executive Summary

1,6-Naphthyridin-8-amine (CAS: 55570-63-3) is a bicyclic heteroaromatic scaffold that has emerged as a "privileged structure" in modern drug discovery. Historically overshadowed by its quinoline and isoquinoline analogs, this specific isomer has gained prominence due to its unique electronic vector and its ability to mimic the adenine ring system of ATP.

This guide explores its transition from a synthetic curiosity to a critical core in kinase inhibitors (targeting the ATP-binding hinge region) and, more recently, SARS-CoV-2 Main Protease (Mpro) inhibitors .

Core Chemical Profile

| Property | Specification |

| IUPAC Name | 1,6-Naphthyridin-8-amine |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol |

| Key pKa | ~4.5 (Ring N), ~–1 (Exocyclic NH₂) |

| Topological Polar Surface Area | 51.8 Ų |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Structural Logic & Pharmacophore Analysis

The 1,6-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 6. The introduction of an amine at position 8 creates a specific donor-acceptor motif that is highly valuable in medicinal chemistry.

The "Adenine Mimic" Effect

In kinase drug discovery, the "hinge region" of the ATP-binding pocket requires a scaffold that can accept a hydrogen bond (from the backbone NH) and donate a hydrogen bond (to the backbone carbonyl).

-

N1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

-

8-NH₂ (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).

This 1-acceptor / 8-donor arrangement perfectly mimics the N1/N6 interaction of adenine, making 1,6-naphthyridin-8-amine a potent ATP-competitive scaffold.

Visualization of the Scaffold

Figure 1: Numbering and pharmacophoric vectors of 1,6-Naphthyridin-8-amine. N1 serves as the H-bond acceptor, while the 8-amine serves as the H-bond donor.

Synthetic Evolution: From Classical to Modern

The synthesis of 8-amino-1,6-naphthyridine is non-trivial because the 8-position is not electronically activated for direct nucleophilic attack (Chichibabin reaction fails here). Consequently, the synthesis has evolved from complex cyclizations to modern cross-coupling strategies.

The "Classical" Route (Pre-2000s)

Early approaches relied on the Skraup synthesis starting from 4-aminopyridine to generate the 1,6-naphthyridine core, followed by harsh nitration and reduction steps.

-

Limitation: Nitration of 1,6-naphthyridine yields a mixture of 3-nitro and 8-nitro isomers, making isolation difficult and yields low (<20%).

The Modern "Gold Standard" Protocol (Buchwald-Hartwig)

Current medicinal chemistry relies on the palladium-catalyzed amination of 8-chloro-1,6-naphthyridine . This route is modular, scalable, and avoids hazardous nitration steps.

Step-by-Step Protocol: Synthesis of 1,6-Naphthyridin-8-amine

Prerequisite: Start with 8-chloro-1,6-naphthyridine (commercially available or synthesized from 1,6-naphthyridin-8-ol via POCl₃).

Reaction Scheme:

-

Coupling: 8-Chloro-1,6-naphthyridine + Benzophenone Imine

Protected Imine. -

Hydrolysis: Protected Imine

1,6-Naphthyridin-8-amine.

Detailed Experimental Procedure:

-

Catalyst Pre-complexation: In a dry Schlenk flask under Argon, combine

(2 mol%) and -

Substrate Addition: Add 8-chloro-1,6-naphthyridine (1.0 equiv), benzophenone imine (1.2 equiv), and cesium carbonate (

, 2.0 equiv). -

Heating: Heat the mixture to 100°C for 12–16 hours. Monitor via LCMS for the disappearance of the chloride (

) and appearance of the imine intermediate ( -

Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

-

Hydrolysis: Redissolve the crude imine in THF/2N HCl (4:1 ratio) and stir at ambient temperature for 2 hours.

-

Purification: Neutralize with NaOH, extract with EtOAc, and purify via flash column chromatography (DCM/MeOH gradient).

-

Yield: Typically 75–85%.

-

Appearance: Pale yellow solid.

-

Medicinal Chemistry Applications

Kinase Inhibition (HSP90 & PI3K)

The 1,6-naphthyridine scaffold is a bioisostere of quinoline but offers improved solubility and distinct hydrogen bonding patterns.

-

Mechanism: The 8-amine forms a critical hydrogen bond with the hinge region backbone carbonyl (e.g., Leu107 in HSP90), while the N1 nitrogen accepts a hydrogen bond from the backbone amide.

-

Advantage: Unlike quinolines, the N6 nitrogen remains exposed to the solvent front, allowing for solubilizing groups to be attached at the C5 or C7 positions without disrupting the hinge binding.

SARS-CoV-2 Mpro Inhibitors

Recent patent literature (e.g., US20240116946A1) highlights 1,6-naphthyridin-8-amine as a key intermediate (I-36) in the synthesis of non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).

-

Role: The scaffold anchors the molecule within the S1 pocket of the protease, providing rigid orientation for the "warhead" that engages the catalytic Cysteine-145.

Synthetic Pathway Visualization

Figure 2: The modern synthetic workflow for generating high-purity 1,6-naphthyridin-8-amine.

References

-

Synthesis of 1,6-Naphthyridines via Skraup Reaction

-

Buchwald-Hartwig Amination Protocols

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Medicinal Chemistry of Naphthyridines (Kinase Inhibitors)

- Momo, P., et al. (2021). 1,6-Naphthyridin-2(1H)

-

SARS-CoV-2 Mpro Inhibitor Patent

- Unni, A., et al. (2024). SARS-CoV-2 Main Protease Inhibitors.

-

General Naphthyridine Reviews

- Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews.

Sources

- 1. Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. ispub.com [ispub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity & Medicinal Utility of 1,6-Naphthyridin-8-amine Scaffolds

The following is an in-depth technical guide regarding the biological activity, medicinal chemistry, and therapeutic applications of the 1,6-Naphthyridin-8-amine scaffold.

Executive Summary

The 1,6-naphthyridin-8-amine core represents a "privileged scaffold" in modern drug discovery. Structurally distinct from its 1,5- and 1,8-isomers, the 1,6-naphthyridine system offers a unique electronic distribution that optimizes solubility and lipophilicity (LogP) while providing critical hydrogen-bond donor/acceptor motifs essential for target engagement.

This scaffold has emerged as a high-value pharmacophore in oncology and infectious disease research.[1] Its primary biological utility lies in its ability to mimic the purine ring of ATP, making it a potent Type I kinase inhibitor . Specifically, derivatives functionalized at the 8-position have demonstrated nanomolar potency against Fibroblast Growth Factor Receptor 4 (FGFR4) , c-Met , and Cyclin-Dependent Kinase 5 (CDK5) . Furthermore, the scaffold is a validated inhibitor of HIV-1 Integrase , disrupting the viral strand transfer process.[2][3]

Chemical Profile & Structural Biology

Pharmacophore Properties

The 1,6-naphthyridin-8-amine moiety functions as a bidentate ligand in the ATP-binding pocket of protein kinases.

-

N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

-

8-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD).

This Donor-Acceptor (D-A) motif is geometrically optimized to interact with the "hinge region" backbone residues of kinase domains (e.g., Cys552 in FGFR4). Unlike quinolines, the additional nitrogen at position 6 lowers the pKa, reducing non-specific protein binding and improving the pharmacokinetic profile.

Structure-Activity Relationship (SAR)

-

Position 8 (Amine): Critical for hinge binding. Alkylation or acylation here often modulates selectivity but can reduce potency if the H-donor capability is masked.

-

Position 2 (Carbon): A common vector for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

-

Position 5 (Carbon): Substitution here (e.g., aryl groups) allows access to the hydrophobic "back pocket" of the kinase, enhancing specificity.

Therapeutic Applications & Mechanisms[3][4]

Oncology: FGFR4 Inhibition in Hepatocellular Carcinoma (HCC)

Aberrant signaling of the FGF19/FGFR4 axis is a primary driver in approximately 30% of HCC cases. 1,6-naphthyridine derivatives have been engineered to covalently bind to Cys552 in the ATP-binding pocket of FGFR4.

-

Mechanism: The 8-amine anchors the molecule to the hinge, while an acrylamide "warhead" attached at the 2- or 7-position forms a covalent bond with Cys552.

-

Outcome: This blocks autophosphorylation of FGFR4 and downstream signaling via the RAS-RAF-MEK-ERK pathway, inducing apoptosis in Hep3B cells.

Oncology: c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is implicated in gastric and lung cancers. Fused derivatives, such as imidazo[4,5-h][1,6]naphthyridines , utilize the 1,6-core to stabilize the active conformation of the kinase activation loop.

-

Potency: Optimized derivatives demonstrate IC50 values < 10 nM against c-Met.

Infectious Disease: HIV-1 Integrase Inhibition

The scaffold inhibits the "strand transfer" step of HIV replication.[2]

-

Mechanism: The naphthyridine nitrogen atoms chelate the divalent metal ions (

or

Visualization: FGFR4 Signaling Pathway Inhibition[5][6]

The following diagram illustrates the mechanism by which 1,6-naphthyridine derivatives intercept oncogenic signaling in Hepatocellular Carcinoma.

Figure 1: Mechanism of action for 1,6-naphthyridine-based inhibition of the FGF19/FGFR4 oncogenic axis.[4][5]

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridin-8-amine Core

Rationale: Direct amination of the naphthyridine core is challenging. The preferred route utilizes an

Reagents:

-

8-chloro-1,6-naphthyridine (1.0 eq)

-

Ammonia (aqueous or methanolic) or Benzylamine (for protected amines)

-

Solvent: Ethanol or DMF

-

Catalyst: None (thermal) or Pd2(dba)3 (Buchwald-Hartwig conditions if unreactive)

Step-by-Step Methodology:

-

Preparation: Dissolve 8-chloro-1,6-naphthyridine (500 mg) in ethanol (10 mL) in a high-pressure sealable tube.

-

Nucleophile Addition: Add aqueous ammonia (28%, 5 mL) or a saturated solution of

in methanol. -

Reaction: Seal the vessel and heat to 120°C for 12–16 hours. Note: Monitoring by LC-MS is required to observe the conversion of the parent mass (M+H = 165.0) to the product (M+H = 146.1).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Resuspend residue in DCM/MeOH (9:1) and purify via flash column chromatography on silica gel.

-

Validation: Verify structure via

-NMR (DMSO-

Protocol B: In Vitro Kinase Assay (FGFR4)

Rationale: To quantify the biological activity (IC50) of the synthesized amine.

Materials:

-

Recombinant human FGFR4 kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1.

-

ATP (

concentration). -

Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

-

Compound Dilution: Prepare a 10-point serial dilution of the 1,6-naphthyridine derivative in DMSO (Top concentration: 10

). -

Incubation: Mix kinase (2 ng/well), substrate (0.2 mg/mL), and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

). Incubate for 10 min at RT. -

Reaction Start: Add ATP (10

final) to initiate the reaction. Incubate for 60 min at RT. -

Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add Kinase Detection Reagent to convert ADP to ATP, generating luciferase luminescence.

-

Analysis: Measure RLU (Relative Light Units) on a plate reader. Calculate IC50 using a non-linear regression fit (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the biological potency of 1,6-naphthyridine derivatives against key targets, derived from recent medicinal chemistry campaigns.

| Target | Compound Class | Assay Type | IC50 / Kd | Biological Effect | Source |

| FGFR4 | 1,6-naphthyridin-2-one | Enzymatic (FRET) | 1.2 nM | Anti-proliferation (Hep3B) | [1] |

| c-Met | Imidazo-naphthyridine | Enzymatic | 2.6 nM | Inhibition of TPR-Met phosphorylation | [2] |

| HIV-1 Integrase | Naphthyridine carboxamide | Strand Transfer | 10 nM | Viral replication block | [3] |

| CDK5 | Substituted 1,6-naphthyridine | Binding Assay | < 50 nM | Neuronal protection | [4] |

References

-

Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry. (2022).[4][5] Link

-

Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. (2014). Link

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. (2024). Link

-

Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Patents. Link

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (MDPI). (2021). Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

1,6-Naphthyridin-8-amine: A Technical Guide to Synthesis and Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and pharmacological utility of 1,6-Naphthyridin-8-amine , a privileged scaffold in modern drug discovery.

Executive Summary

The 1,6-naphthyridine core represents a critical bioisostere of quinolines and isoquinolines, offering distinct electronic properties and solubility profiles. Within this family, the 8-amino derivative (1,6-naphthyridin-8-amine) has emerged as a high-value pharmacophore, particularly in the design of Type I and Type II kinase inhibitors (e.g., c-Met, c-Kit, VEGFR-2). Its structural geometry allows the N1 and N6 atoms to participate in critical hydrogen bonding networks within the ATP-binding pocket of kinases, while the 8-amino substituent provides a vector for solubilizing groups or hydrophobic tails essential for specificity.

Structural Anatomy & Electronic Properties

The 1,6-naphthyridine system consists of two fused pyridine rings. Understanding the electronic distribution is vital for predicting reactivity and binding affinity.

-

Basicity: The N6 nitrogen is generally more basic than N1 due to the electron-withdrawing effect of the fused ring system on N1. However, in the 8-amino derivative, the lone pair on the exocyclic amine (at C8) can donate electron density into the ring, increasing electron density at N1 and C5.

-

Numbering:

-

Ring A (Left): Contains N1. Positions: 1, 2, 3, 4.

-

Ring B (Right): Contains N6. Positions: 5, 6, 7, 8.

-

Position 8: Located on Ring B, adjacent to the ring junction (C8a) and C7.

-

Diagram 1: Structural Logic & Numbering

The following diagram illustrates the core numbering and the strategic "vectors" for medicinal chemistry substitution.

Caption: Structural dissection of the 1,6-naphthyridine scaffold highlighting key interaction points for kinase inhibition.

Synthetic Architectures

Synthesis of the 8-amino-1,6-naphthyridine core is non-trivial due to the electron-deficient nature of the naphthyridine ring. The most robust route avoids direct nitration/reduction (which is regiochemically difficult) and instead utilizes Palladium-Catalyzed C-N Cross-Coupling on a halogenated precursor.

Pathway: The Halogen-Displacement Route

This is the industry-standard approach for generating diverse 8-amino derivatives.

-

Precursor Assembly: Synthesis of 8-chloro-1,6-naphthyridine .

-

Functionalization: Buchwald-Hartwig amination or SNAr (if the amine is sufficiently nucleophilic).

Diagram 2: Synthetic Workflow

Caption: Step-wise synthetic route from aminonicotinaldehyde to the target 8-amino derivative.

Experimental Protocol: Buchwald-Hartwig Amination

The following protocol is validated for the conversion of 8-chloro-1,6-naphthyridine to N-substituted-1,6-naphthyridin-8-amines . This method is superior to thermal SNAr for unreactive anilines.

Materials

-

Substrate: 8-Chloro-1,6-naphthyridine (1.0 equiv)

-

Amine: Substituted aniline or aliphatic amine (1.2 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (5 mol%)

-

Ligand: rac-BINAP (10 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology

-

Preparation: In a glovebox or under a stream of Argon, charge a dried reaction vial with Pd2(dba)3 (0.05 equiv) and rac-BINAP (0.10 equiv). Add anhydrous toluene (concentration ~0.1 M relative to substrate) and stir at room temperature for 5–10 minutes to pre-form the active catalyst complex (solution typically turns deep orange/red).

-

Addition: Add the 8-chloro-1,6-naphthyridine (1.0 equiv), the target amine (1.2 equiv), and NaOtBu (1.5 equiv) to the vial. Seal with a Teflon-lined cap.

-

Reaction: Heat the mixture to 90°C in a heating block. Stir vigorously for 3–15 hours. Monitor reaction progress via LC-MS (Target mass [M+H]+).

-

Checkpoint: The starting chloride usually elutes later than the product on reverse-phase HPLC due to the polarity of the introduced amine.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO2).

-

Eluent: Gradient of 0–10% Methanol in Dichloromethane (DCM). The 8-amino derivatives are polar; adding 1% Triethylamine (TEA) to the eluent can reduce tailing.

-

Data Summary: Typical Yields

| Amine Type | Reaction Time | Yield (%) | Notes |

| Aliphatic (Primary) | 3 h | 85–95% | Highly reactive; SNAr may also work without Pd. |

| Electron-Rich Aniline | 6 h | 75–85% | Standard Buchwald conditions. |

| Electron-Poor Aniline | 12–15 h | 50–65% | May require BrettPhos ligand instead of BINAP. |

| Sterically Hindered | 18 h | 40–60% | Requires higher temp (110°C) and XPhos. |

Medicinal Chemistry Applications

The 1,6-naphthyridin-8-amine scaffold is a proven pharmacophore in oncology.[1]

Kinase Inhibition Mechanism

In many kinase inhibitors (e.g., c-Met inhibitors), the 1,6-naphthyridine core acts as the "hinge binder."

-

N1 Interaction: Accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

-

8-NH Interaction: The exocyclic amine (if secondary) can donate a hydrogen bond to the backbone carbonyl.

-

Solubility: The basic nitrogen (N6) remains solvent-exposed, improving the physicochemical properties of the drug (LogD, solubility).

Case Study: c-Met and c-Kit Inhibitors

Research has demonstrated that 8-amino-substituted 1,6-naphthyridines exhibit potent inhibitory activity against c-Kit and VEGFR-2 .

-

Structure-Activity Relationship (SAR):

-

Substitution at the 8-position with a phenethyl or benzyl group often optimizes hydrophobic interactions in the ribose-binding pocket.

-

The 1,6-naphthyridine core is often superior to the quinoline analog due to improved water solubility and metabolic stability.

-

References

-

Synthesis of 1,6-Naphthyridines via Tandem Nitrile Hydration/Cycliz

- Source: Journal of Organic Chemistry (2024)

-

URL:[Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors

-

Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid

-

1,6-Naphthyridin-2(1H)

- Source: Molecules (NIH PMC)

-

URL:[Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water (Compar

- Source: ACS Omega

-

URL:[Link]

Sources

Physicochemical properties of 1,6-Naphthyridin-8-amine

Technical Whitepaper: Physicochemical Profiling of 1,6-Naphthyridin-8-amine

Executive Summary 1,6-Naphthyridin-8-amine (CAS: 55570-63-3) represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors and, more recently, SARS-CoV-2 main protease (Mpro) inhibitors. As a fused bicyclic system containing two nitrogen atoms and an exocyclic amine, it offers a unique electronic profile that distinguishes it from its quinoline and isoquinoline analogues. This guide provides a rigorous analysis of its physicochemical properties, spectral signatures, and synthetic utility, serving as a foundational resource for drug development professionals.

Part 1: Molecular Identity & Structural Architecture

The 1,6-naphthyridine core consists of two fused pyridine rings. The precise numbering is critical for structure-activity relationship (SAR) analysis, as the 1,6-isomer is often confused with the more common 1,5- or 1,8-naphthyridines.

Structural Specifications:

-

IUPAC Name: 1,6-Naphthyridin-8-amine[1]

-

CAS Number: 55570-63-3

-

Molecular Formula: C

H -

Molecular Weight: 145.16 g/mol

-

SMILES: Nc1cc2cncc(n2)cc1 (Note: Tautomeric preference is overwhelmingly for the amino form over the imino form in solution).

Electronic Distribution: The molecule features three nitrogen centers with distinct electronic characters:

-

N1 (Ring A): Pyridine-like, typically the secondary site of protonation due to inductive withdrawal from Ring B.

-

N6 (Ring B): Isoquinoline-like, positioned meta to the bridgehead.

-

8-NH

(Exocyclic): Acts as a strong

Figure 1: Structural connectivity and electronic influence map of 1,6-Naphthyridin-8-amine. The 8-amino group enriches N6 via resonance.

Part 2: Thermodynamic & Physical Constants

The following data aggregates experimental observations from patent literature (e.g., US20240116946A1) and validated prediction models for this specific isomer.

| Property | Value / Range | Context & Implications |

| Physical State | Solid | Typically isolated as a tan or light brown powder. |

| Melting Point | 140°C – 160°C (Est.) | Significantly higher than parent 1,6-naphthyridine (<40°C) due to intermolecular H-bonding network. |

| Solubility (Aq) | Low (< 1 mg/mL) | Hydrophobic aromatic core limits water solubility at neutral pH. |

| Solubility (Org) | High | Soluble in DMSO, MeOH, DCM/MeOH mixtures. |

| logP (Calc) | 0.8 – 1.1 | Lipophilic enough for membrane permeability; ideal for CNS or intracellular targets. |

| pKa (Conj. Acid) | ~5.5 – 6.0 (Est.) | The 8-amino group raises the basicity of the ring nitrogens compared to the parent (pKa 3.78). |

| Topological PSA | ~52 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |

Expert Insight: Solubility & Formulation While the free base is sparingly soluble in water, the presence of two ring nitrogens allows for facile salt formation. Mesylate or hydrochloride salts are recommended to improve aqueous solubility for biological assays. In DMSO stock solutions, the compound is stable for >2 weeks at -20°C.

Part 3: Solution State Chemistry & Synthesis

Acid-Base Dissociation (pKa)

Understanding the ionization state is crucial for binding assays.

-

Parent 1,6-Naphthyridine: pKa ~3.78 (weak base).

-

Effect of 8-NH

: The amino group is an electron-donating group (EDG). Positioned at C8, it exerts a mesomeric (+M) effect that stabilizes the protonated form of N6 (and to a lesser extent N1). -

Result: The molecule is more basic than the parent, with a predicted pKa

near 5.8. At physiological pH (7.4), it exists primarily as the neutral free base (~97%), facilitating passive diffusion through cell membranes.

Synthetic Accessibility

The 8-amino isomer is less synthetically accessible than the 2-amino isomer. The preferred route avoids direct nitration due to regioselectivity issues.

Validated Protocol: Pd-Catalyzed Amination

-

Precursor: 8-Chloro-1,6-naphthyridine or 8-bromo-1,6-naphthyridine.

-

Reagents: Benzophenone imine (ammonia surrogate) or direct ammonia equivalents, Pd

(dba) -

Conditions: Toluene, 90°C, 3-15 hours.

-

Workup: Acidic hydrolysis (if using imine) yields the primary amine.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Figure 2: Synthetic workflow for accessing the 8-amine from halo-precursors.

Part 4: Spectral Characterization (NMR Fingerprint)

The ^1^H NMR spectrum is distinct and diagnostic. Based on data from N-substituted derivatives (e.g., N-phenethyl), the core aromatic protons display the following characteristic shifts in CDCl

| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H2 | ~8.90 | dd | 4.3, 1.7 | Most deshielded; alpha to N1. |

| H5 | ~8.60 | s | - | Singlet-like; alpha to N6 and bridgehead. |

| H4 | ~8.20 | dd | 8.3, 1.7 | Beta to N1; coupling to H2 and H3. |

| H7 | ~8.05 | s | - | Ortho to N6 and Amino group; shielded by NH |

| H3 | ~7.50 | dd | 8.3, 4.3 | Most shielded in Ring A; beta to N1. |

Diagnostic Feature: The presence of two low-field singlets (H5 and H7) and a distinct ABX system (H2, H3, H4) confirms the 1,6-substitution pattern.

Part 5: Drug Discovery Implications[2]

Pharmacophore Mapping

1,6-Naphthyridin-8-amine is a privileged scaffold for Kinase and Protease inhibition.

-

Hinge Binder (Kinases): The N1/C2/C3/C4 motif mimics the adenine ring of ATP. The N1 nitrogen can accept a hydrogen bond from the hinge region backbone NH.

-

Solvent Front: The 8-amino group points towards the solvent front or the ribose binding pocket, offering a vector for solubilizing groups (e.g., piperazines).

-

Mpro Inhibition: Recent patents identify this scaffold as a P1-P2 linker in covalent inhibitors of SARS-CoV-2 Mpro, where the naphthyridine core provides rigid hydrophobic contacts.

Figure 3: Pharmacophore interaction map highlighting key binding vectors.

References

-

Synthesis and Biomedical Applications of 1,6-Naphthyridines. Molecules, 2021.

-

SARS-CoV-2 Main Protease Inhibitors (Patent Application). US20240116946A1. Describes the use of 1,6-naphthyridin-8-amine (Intermediate I-36) in drug synthesis.

-

Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines. Molecules, 2022. Provides detailed NMR characterization of the 8-amino-1,6-naphthyridine core (Compound 7).

-

PubChem Compound Summary: 1,6-Naphthyridin-2-amine. (Used for comparative physicochemical benchmarking).

Sources

The Therapeutic Potential of 1,6-Naphthyridin-8-amine: A Technical Guide to Unveiling Novel Drug Targets

Abstract

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide focuses on the therapeutic potential of a specific derivative, 1,6-Naphthyridin-8-amine, and its analogues. We will delve into the core molecular targets of this chemical entity, with a particular emphasis on its role as a potent inhibitor of key protein kinases and viral enzymes implicated in oncogenesis and infectious diseases. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the scientific landscape but also actionable experimental protocols for target validation and drug discovery efforts.

The 1,6-Naphthyridine Scaffold: A Gateway to Diverse Bioactivity

The 1,6-naphthyridine nucleus, a bicyclic heteroaromatic system, has garnered significant attention in drug discovery due to its structural resemblance to purines and its ability to form key hydrogen bonding interactions with biological macromolecules. The strategic placement of nitrogen atoms within the ring system imparts unique electronic and steric properties, making it an ideal framework for the design of targeted therapeutics. The addition of an amine group at the 8-position, creating the 1,6-Naphthyridin-8-amine core, has been shown to be a critical determinant of biological activity, particularly in the context of kinase and viral enzyme inhibition.

Key Therapeutic Targets of 1,6-Naphthyridin-8-amine Derivatives

The therapeutic promise of the 1,6-Naphthyridin-8-amine scaffold is underscored by its demonstrated activity against a range of high-value drug targets. This section will explore the most prominent of these, detailing the underlying biology and the evidence supporting the inhibitory potential of 1,6-naphthyridine derivatives.

Protein Kinase Inhibition: A New Frontier in Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them a major focus of modern oncology drug discovery. Derivatives of the 1,6-naphthyridine scaffold have shown significant promise as inhibitors of several key oncogenic kinases.

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signaling events that promote cell proliferation, survival, and motility.[1][2] Aberrant c-Met signaling is implicated in the progression of numerous cancers.[2] The 1,6-naphthyridine framework has been identified as a promising scaffold for the development of c-Met inhibitors.[3][4] By incorporating a cyclic urea pharmacophore through conformational constraint of the 7,8-positions of the 1,6-naphthyridine core, a novel class of c-Met kinase inhibitors was identified.[3] A derivative from this class, compound 2t , exhibited a c-Met kinase inhibitory IC50 of 2.6 μM.[3]

c-Met Signaling Pathway

Caption: Simplified c-Met signaling pathway and the inhibitory action of 1,6-Naphthyridin-8-amine derivatives.

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell growth, differentiation, and angiogenesis.[5][6] Dysregulation of FGFR signaling is a known driver in a variety of cancers.[7] Several 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of FGFR4.[7][8] One such representative compound, A34 , demonstrated significant FGFR4 inhibitory activity and anti-proliferative effects in FGFR4-dependent hepatocellular carcinoma (HCC) cell lines.[8] Another study identified a potent pan-FGFR inhibitor, FGFR-IN-8, with IC50 values of <0.5 nM for FGFR1 and FGFR3, and 7.30 nM for FGFR4.[9]

FGFR Signaling Pathway

Caption: Overview of the FGFR signaling cascade and its inhibition by 1,6-Naphthyridin-8-amine derivatives.

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors.[10] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory diseases and cancers.[10][11] While specific 1,6-Naphthyridin-8-amine derivatives targeting JAKs are still under investigation, the broader class of JAK inhibitors has seen significant clinical success.[12] For example, Abrocitinib, a JAK1-preferential inhibitor, has an IC50 of approximately 29 nM for JAK1.[13]

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the point of intervention for 1,6-Naphthyridin-8-amine analogues.

Antiviral Activity: Targeting Key Viral Enzymes

In addition to their anticancer potential, 1,6-naphthyridine derivatives have demonstrated significant activity against viral pathogens by targeting essential viral enzymes.

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. A derivative of 8-hydroxy-[9][14]naphthyridine, compound 7 , was found to inhibit the strand transfer step of integration with an impressive IC50 of 10 nM.[15][16] This compound also inhibited the spread of HIV-1 infection in cell culture at a concentration of 0.39 μM.[15][16] Further research has explored 5-substituted-8-amino-[9][14]naphthyridines, demonstrating their potential as cytotoxic agents, suggesting a repositioning of these HIV-1 integrase inhibitors for cancer therapy.[17]

Human cytomegalovirus (HCMV) is a major cause of morbidity and mortality in immunocompromised individuals. The viral terminase complex, which includes the pUL89 endonuclease, is essential for viral genome packaging.[18] 8-hydroxy-1,6-naphthyridine-7-carboxamides have been identified as inhibitors of the HCMV pUL89 endonuclease, with several analogues exhibiting single-digit micromolar IC50 values and antiviral activity in the same concentration range.[19]

Experimental Protocols for Target Validation

The validation of a potential therapeutic target is a critical step in the drug discovery pipeline. This section provides detailed, step-by-step methodologies for key in vitro assays to assess the activity of 1,6-Naphthyridin-8-amine derivatives against their putative targets.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme.

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[20]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of ADP produced.[21]

Step-by-Step Protocol: [22]

-

Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase, substrate, ATP, and the test compound (1,6-Naphthyridin-8-amine derivative) at various concentrations.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based assay that measures the binding of a fluorescently labeled tracer to a kinase.[23]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. An inhibitor that competes with the tracer for binding to the kinase will disrupt FRET.[24]

Step-by-Step Protocol: [23]

-

Reagent Preparation: Prepare 4X solutions of the test compound, 2X kinase/antibody mixture, and 4X tracer.

-

Assay Assembly: In a 384-well plate, add 4 µL of the 4X test compound solution.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (Alexa Fluor® 647) and donor (Eu) wavelengths. The ratio of the acceptor to donor emission is calculated to determine the degree of F-FRET.

General Workflow for Kinase Inhibitor Screening

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Cell-Based Assays for Assessing Cellular Activity

Cell-based assays are crucial for evaluating the effect of a compound on cellular processes in a more physiologically relevant context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[25]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[26]

Step-by-Step Protocol: [25]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,6-Naphthyridin-8-amine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Incubation: Incubate the plate at room temperature in the dark for at least 2 hours.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of representative 1,6-naphthyridine derivatives against their respective targets.

| Compound Class/Example | Target | IC50 Value | Reference |

| 1H-imidazo[4,5-h][9][14]naphthyridin-2(3H)-one (2t ) | c-Met Kinase | 2.6 µM | [3] |

| 1,6-Naphthyridin-2(1H)-one (A34 ) | FGFR4 | Not specified, but potent | [8] |

| Pyridinyltriazine Derivative (FGFR-IN-8 ) | FGFR1, FGFR3 | <0.5 nM | [9] |

| Pyridinyltriazine Derivative (FGFR-IN-8 ) | FGFR4 | 7.30 nM | [9] |

| 8-Hydroxy-[9][14]naphthyridine (7 ) | HIV-1 Integrase | 10 nM | [15][16] |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | HCMV pUL89 Endonuclease | Single-digit µM range | [19] |

Conclusion and Future Directions

The 1,6-Naphthyridin-8-amine scaffold and its derivatives represent a highly promising class of compounds with the potential to yield novel therapeutics for a range of diseases. Their demonstrated ability to potently inhibit key oncogenic kinases and essential viral enzymes highlights the versatility of this chemical framework. The information and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this exciting class of molecules. Future research should focus on optimizing the potency and selectivity of 1,6-Naphthyridin-8-amine derivatives for their respective targets, as well as exploring their efficacy in preclinical and clinical settings. The continued investigation of this privileged scaffold is poised to deliver the next generation of targeted therapies.

References

-

Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements. PubMed. [Link]

-

discovery and SAR study of 1H-imidazo[4,5-h][9][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Which JAK inhibitors are approved in the U.S.? Drugs.com. [Link]

-

What are c-Met agonists and how do they work? Patsnap Synapse. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

-

JAK Inhibitors: Uses, Types, Side Effects, and More. Verywell Health. [Link]

-

The Fibroblast Growth Factor signaling pathway. PMC. [Link]

-

8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PMC - NIH. [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC - PubMed Central. [Link]

-

Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

-

Design and Synthesis of 8-Hydroxy-[9][14]Naphthyridines as Novel Inhibitors of HIV-1 Integrase in Vitro and in Infected Cells. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

-

Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches. MDPI. [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications - American Chemical Society. [Link]

-

5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Hepatocyte growth factor receptor. Wikipedia. [Link]

-

The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. [Link]

-

Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. [Link]

-

LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

Design and synthesis of 8-hydroxy-[9][14]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]

-

Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties. PubMed. [Link]

-

Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

-

Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie. [Link]

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

-

Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. PubMed. [Link]

-

Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]

-

Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... Download Scientific Diagram. ResearchGate. [Link]

-

Repurposing N-hydroxy thienopyrimidine-2,4-diones (HtPD) as inhibitors of human cytomegalovirus pUL89 endonuclease: Synthesis and biological characterization. Request PDF. ResearchGate. [Link]

-

FGF/FGFR signaling pathways. Download Scientific Diagram. ResearchGate. [Link]

-

Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds. PubMed Central. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Document: Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocell... - ChEMBL. EMBL-EBI. [Link]

-

The Met Signaling Pathway and Cancer. YouTube. [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. [Link]

-

Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2. MDPI. [Link]

Sources

- 1. What are c-Met agonists and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]

- 11. drugs.com [drugs.com]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substituted 1,6-naphthyridines as human cytomegalovirus inhibitors: conformational requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repositioning HIV-1 integrase inhibitors for cancer therapeutics: 1,6-naphthyridine-7-carboxamide as a promising scaffold with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 21. promega.com [promega.com]

- 22. promega.com [promega.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. atcc.org [atcc.org]

- 26. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Step-by-step synthesis of 1,6-Naphthyridin-8-amine

Application Note: Scalable Synthesis of 1,6-Naphthyridin-8-amine

Executive Summary & Strategic Rationale

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., SYK, JAK) and GPCR ligands. The 1,6-naphthyridin-8-amine isomer is particularly valuable as it provides a vector for derivatization at the C8 position, a region often critical for solvent-front interactions in ATP-binding pockets.

However, the synthesis of 1,6-naphthyridines is historically challenging due to the electron-deficient nature of the pyridine ring, which resists electrophilic cyclization. Standard Skraup conditions on 4-aminopyridine often result in violent exotherms or low yields due to polymerization.

This guide details a regioselective, three-step protocol designed for reproducibility and safety. By introducing a nitro group at the C3 position of the pyridine precursor before cyclization, we achieve two critical goals:

-

Regiocontrol: The nitro group blocks the C3 position, forcing cyclization to occur exclusively at C5, ensuring the formation of the 8-substituted isomer.

-

Precursor Stability: The resulting 8-nitro intermediate is stable and easily reduced to the target amine.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the B-ring (pyridine) onto an existing A-ring (pyridine) via a modified Skraup annulation.

Pathway Logic:

-

Nitration: Electrophilic nitration of 4-aminopyridine.

-

Annulation: Glycerol-mediated Skraup cyclization. The nitro group at C3 directs ring closure to C5.

-

Reduction: Chemoselective reduction of the nitro group to the primary amine.

Figure 1: Logical flow of the regioselective synthesis strategy.

Detailed Experimental Protocols

Step 1: Preparation of 3-Nitro-4-aminopyridine

Objective: Install the nitro group to block the C3 position and serve as the amine precursor.

Reagents:

-

4-Aminopyridine (1.0 eq)

-

Sulfuric acid (H₂SO₄), conc.[1] (5.0 vol)

-

Nitric acid (HNO₃), fuming (1.2 eq)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 4-aminopyridine in concentrated H₂SO₄ at 0–5 °C. Caution: Exothermic.

-

Nitration: Add fuming HNO₃ dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50 °C for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LCMS.

-

Quench: Pour the reaction mixture onto crushed ice (10 vol).

-

Neutralization: Carefully basify with NH₄OH (28%) to pH 8–9. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85% (Yellow crystalline solid).

Step 2: Modified Skraup Cyclization (The Critical Step)

Objective: Construct the second pyridine ring. Standard Skraup conditions (nitrobenzene oxidant) are too violent. We use "Sulfo-mix" (sodium m-nitrobenzenesulfonate) and boric acid to attenuate the reaction.

Reagents & Stoichiometry:

| Reagent | Equiv.[2] / Amt. | Role |

| 3-Nitro-4-aminopyridine | 1.0 eq | Substrate |

| Glycerol | 4.0 eq | C3-Fragment Source |

| Sulfuric Acid (conc.) | 6.0 vol | Solvent/Catalyst |

| Sodium m-nitrobenzenesulfonate | 1.2 eq | Mild Oxidant |

| Boric Acid | 1.5 eq | Reaction Moderator |

| Ferrous Sulfate (FeSO₄) | 0.1 eq | Radical Scavenger |

Protocol:

-

Setup: Use a 3-neck flask fitted with a mechanical stirrer (viscosity increases), reflux condenser, and internal temperature probe.

-

Mixing: Add H₂SO₄, glycerol, and boric acid. Stir to homogenize.

-

Addition: Add the 3-nitro-4-aminopyridine and FeSO₄. Finally, add the sodium m-nitrobenzenesulfonate.

-

Controlled Heating (Ramp):

-

Work-up: Cool to ~60 °C and pour onto ice/water (20 vol).

-

Neutralization: Basify with 50% NaOH solution to pH 10. Note: The product may be slightly soluble in water.[3]

-

Extraction: Extract exhaustively with Dichloromethane (DCM) or Chloroform (3 x 10 vol).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–5% MeOH in DCM).

-

Product: 8-Nitro-1,6-naphthyridine (Pale yellow/tan solid).

Step 3: Reduction to 1,6-Naphthyridin-8-amine

Objective: Convert the nitro group to the final amine. Iron-mediated reduction is preferred over hydrogenation to avoid reducing the heteroaromatic rings.

Protocol:

-

Suspension: Suspend 8-nitro-1,6-naphthyridine (1.0 eq) in Ethanol/Water (3:1) or Acetic Acid.

-

Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) or catalytic HCl.

-

Reflux: Heat to reflux (80 °C) for 1–2 hours. The yellow color of the nitro compound should fade.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Dilute with water and basify (NaHCO₃) to liberate the free base.

-

Final Purification: Extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Quality Control & Characterization

| Parameter | Specification / Observation | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| ¹H NMR (DMSO-d₆) | Distinctive coupling of 1,6-naphthyridine core. • H2: ~9.0 ppm (s/d) • H7: ~8.2 ppm (s) • H5: ~8.8 ppm (s) • NH₂: Broad singlet ~6.5 ppm (D₂O exchangeable) | 400/500 MHz NMR |

| LC-MS | [M+H]⁺ = 146.15 (Calc: 145.06) | ESI+ |

| Purity | >95% (AUC) | HPLC (C18, ACN/H₂O) |

Troubleshooting "The Volcano Effect": The Skraup reaction is notorious for runaway exotherms.

-

Symptom: Rapid darkening and foaming.

-

Prevention: Ensure Boric Acid is included; it complexes with glycerol, slowing acrolein release. Do not rush the temperature ramp between 110 °C and 135 °C.

References

-

Paudler, W. W., & Kress, T. J. (1970).[5] The Naphthyridines. Advances in Heterocyclic Chemistry, 11, 123-175. Link

-

Brown, E. V. (1957). The Skraup Reaction with 3-Nitro-4-aminopyridine. Journal of the American Chemical Society, 79(13), 3565–3566. Link

-

Lowe, P. R., et al. (2024).[6] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Link

-

Mozzketi, V., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6086. Link

Sources

Application Note: Evaluation of 1,6-Naphthyridin-8-amine Scaffolds in Oncology

Executive Summary

The 1,6-naphthyridin-8-amine core is a "privileged scaffold" in medicinal chemistry, distinguished by its bicyclic heteroaromatic structure resembling purines and quinolines. In oncology, this scaffold is not merely a DNA intercalator but a critical pharmacophore for developing allosteric SHP2 (PTPN11) inhibitors , HSP90 inhibitors , and specific kinase antagonists (e.g., c-Met , FGFR4 ).

This guide provides a standardized workflow for solubilizing, screening, and validating 1,6-naphthyridine derivatives in cancer cell lines. It addresses the specific challenges of this scaffold—namely, its hydrophobicity and the requirement for precise allosteric engagement validation.

Compound Handling & Formulation

Challenge: Unsubstituted and substituted 1,6-naphthyridines are planar, lipophilic molecules prone to π-stacking aggregation in aqueous media. Improper solubilization leads to "false negatives" in potency assays or "false positives" due to precipitation on cell membranes.

Protocol A: Stock Preparation & Storage

-

Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9% (sterile filtered).

-

Concentration: Prepare a 10 mM or 20 mM master stock.

-

Note: Do not attempt aqueous stock solutions. The solubility in PBS is typically < 10 µM for this scaffold class.

-

-

Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to polypropylene). Store at -20°C. Limit freeze-thaw cycles to <3.

Protocol B: "Step-Down" Dilution for Assays

To prevent precipitation shock when moving from 100% DMSO to aqueous media:

-

Intermediate Plate: Prepare serial dilutions (e.g., 3-fold) in 100% DMSO first.

-

Media Dilution: Transfer 1 µL of DMSO stock into 999 µL of pre-warmed culture media (1:1000 dilution).

Target Validation: The SHP2/MAPK Pathway

While 1,6-naphthyridines can act as general kinase inhibitors, their most high-value application is in SHP2 allosteric inhibition . These molecules bind to the "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in an inactive conformation.

Mechanism of Action (SHP2 Context)

The diagram below illustrates how 1,6-naphthyridine derivatives block the signal transduction from Receptor Tyrosine Kinases (RTKs) to the RAS-ERK pathway.

Figure 1: Mechanism of Action. 1,6-Naphthyridine derivatives stabilize the auto-inhibited "closed" conformation of SHP2, preventing RAS activation and downstream ERK signaling.

In Vitro Experimental Protocols

Protocol C: Cytotoxicity Screening (MTS Assay)

Objective: Determine the IC50 of the derivative in relevant cancer cell lines. Cell Line Selection:

-

Sensitive (SHP2-dependent):NCI-H358 (KRAS G12C), KYSE-520 (Esophageal).

-

Resistant (Control):PC-3 (SHP2-independent).

Procedure:

-

Seeding: Seed cells in 96-well plates (opaque walls for luminescence, clear for colorimetric).

-

Density: 2,000–5,000 cells/well (line dependent).

-

Volume: 90 µL/well.

-

Incubate 24 hours at 37°C/5% CO2.

-

-

Treatment: Add 10 µL of 10x compound solution (prepared in media from Protocol B).

-

Range: 8-point dose response (e.g., 10 µM to 0.003 µM).

-

Controls: DMSO only (Negative), Staurosporine (Positive Death), SHP099 (Reference Inhibitor).

-

-

Incubation: 72 hours.

-

Readout: Add 20 µL MTS reagent (e.g., CellTiter 96®). Incubate 1–4 hours. Measure absorbance at 490 nm.

-

Analysis: Normalize to DMSO control. Fit data to a 4-parameter logistic curve (GraphPad Prism).

Protocol D: Target Engagement (Western Blot)

Objective: Confirm the cytotoxicity is due to on-target inhibition (e.g., MAPK pathway suppression) and not general membrane toxicity.

Procedure:

-

Seeding: Seed 3 x 10^5 cells/well in a 6-well plate (NCI-H358).

-

Starvation (Optional but Recommended): Serum-starve overnight to reduce basal noise, then stimulate with EGF (50 ng/mL) for 15 mins after compound pretreatment to test blockage of induced signaling.

-

Treatment: Treat cells with compound at 5x IC50 and 1x IC50 for 2 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: SHP2 is a phosphatase; preservation of phosphorylation states is vital).

-

Detection Targets:

-

Primary: p-ERK1/2 (Thr202/Tyr204) – Expect Decrease.

-

Secondary: p-SHP2 (Tyr542) – May increase due to feedback loop loss, but downstream signaling should be blocked.

-

Loading Control: Total ERK1/2 or GAPDH.

-

Data Analysis & Interpretation

Expected Results Matrix

Use this table to interpret your screening results.

| Observation | Interpretation | Next Step |

| High Potency (IC50 < 1µM) + p-ERK Loss | Valid Hit. Compound is entering cells and engaging the SHP2/MAPK pathway. | Proceed to selectivity profiling (Kinase panel). |

| High Potency + No p-ERK Loss | Off-Target Toxicity. The compound is killing cells via a mechanism unrelated to SHP2 (e.g., DNA intercalation or membrane disruption). | Discard or re-purpose as general cytotoxic agent. |

| Low Potency + p-ERK Loss | Poor Permeability. Compound engages target but cannot accumulate sufficient intracellular concentration. | Optimize lipophilicity (LogD) or formulation. |

| Precipitation in Media | Solubility Limit. False negative likely. | Re-run assay with lower top concentration or improve solubility tags. |

References

-

Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature, 535, 148-152. Link

-

Garcia Fortanet, J., et al. (2016). "Allosteric SHP2 Inhibitor, I (SHP099), Suppresses Leukemic Cell Growth." Journal of Medicinal Chemistry, 59(17), 7773-7782. Link

-

Makhanya, T.R., et al. (2007). "Synthesis of 1,6-naphthyridines and their application in cancer cell lines." Molecules, 12(3), 361-372.[3] Link

-

Wu, P., et al. (2023).[3][4] "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors." European Journal of Medicinal Chemistry, 260, 115703. Link

-

Cayman Chemical. (2024). "Product Information: 1,6-Naphthyridine Solubility Guidelines." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Throughput Screening with 1,6-Naphthyridin-8-amine Scaffolds

Application Note & Protocol Guide

Targeting Type II Kinase Inhibition via Privileged Heterocycles

Executive Summary

The 1,6-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for quinolines, isoquinolines, and purines. Specifically, 1,6-Naphthyridin-8-amine and its derivatives have emerged as potent pharmacophores for inhibiting ATP-consuming proteins, particularly Receptor Tyrosine Kinases (RTKs) like c-Met , FGFR4 , and VEGFR-2 .

This guide details the protocol for a High-Throughput Screening (HTS) campaign utilizing a focused library of 1,6-Naphthyridin-8-amine derivatives. Unlike random diversity screening, this "scaffold-centric" approach leverages the inherent ATP-mimetic properties of the naphthyridine core, significantly enhancing hit rates. We focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format to mitigate the intrinsic fluorescence often observed in extended naphthyridine systems.

Chemical Biology Profile: Why 1,6-Naphthyridin-8-amine?

The Pharmacophore

The 1,6-naphthyridine core consists of two fused pyridine rings.[1][2] The introduction of an amine at the 8-position creates a critical hydrogen-bonding motif.

-

H-Bond Donor/Acceptor: The N1 and N6 nitrogens act as acceptors, while the exocyclic 8-amine acts as a donor. This triad often mimics the adenine hinge-binding region of ATP.

-

Solubility & Lipophilicity: While the core is planar and rigid (increasing

-stacking interactions), the pyridine nitrogens lower logP compared to naphthalene analogs, improving water solubility—a critical factor for reducing false positives in HTS caused by aggregation.

Target Relevance

Literature validates this scaffold for:

-

c-Met Kinase: 1,6-naphthyridines bind in the ATP pocket, often extending into the hydrophobic back pocket to induce Type II (inactive conformation) binding.

-

FGFR4: Recent studies identify 1,6-naphthyridin-2-ones as selective inhibitors.[3]

-

HIV Integrase: The core chelates divalent metal ions (

) in the active site.

Pre-Screening: Compound Management & Library Prep

Critical Challenge: Primary amines on heteroaromatic rings can be susceptible to oxidation or formation of aggregates in DMSO over long storage.

Protocol: Library Formatting

-

Solubilization: Dissolve 1,6-Naphthyridin-8-amine derivatives at 10 mM in 100% anhydrous DMSO.

-

Quality Control (QC): Perform LC-MS on a random 5% subset to verify stability of the 8-amine group.

-

Plate Format:

-

Source Plates: 384-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer).

-

Storage: -20°C in varying humidity-controlled environment (<10% RH).

-

-

Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 655) to transfer 10–50 nL of compound directly into assay plates. This "contactless" transfer prevents cross-contamination and preserves the amine functionality.

HTS Assay Design: TR-FRET Kinase Assay

Rationale: Some naphthyridine derivatives exhibit intrinsic fluorescence in the blue/green region (400-500 nm). Standard fluorescence intensity (FI) assays will yield high false-positive rates. TR-FRET uses a time-delay (50–100 µs) to record signal after the short-lived compound fluorescence has decayed, ensuring signal integrity.

Assay Principle (c-Met Example)

-

Enzyme: Recombinant human c-Met kinase (cytoplasmic domain).

-

Substrate: Biotinylated poly-GT (Glu:Tyr, 4:1) peptide.

-

Tracer: Europium (Eu)-labeled anti-phosphotyrosine antibody (Donor).

-

Acceptor: Allophycocyanin (APC)-labeled Streptavidin (Acceptor).

-

Mechanism: Kinase phosphorylates the peptide

Antibody binds phospho-peptide

Reagents & Buffer Composition

| Component | Concentration (Final) | Purpose |

| Buffer Base | 50 mM HEPES, pH 7.5 | Physiological pH maintenance |

| MgCl₂ | 10 mM | Essential cofactor for kinase activity |

| MnCl₂ | 1 mM | Enhances catalytic turnover for some RTKs |

| DTT | 1 mM | Prevents oxidation of kinase cysteines |

| Brij-35 | 0.01% (v/v) | Surfactant; prevents compound aggregation |

| BSA | 0.1% | Carrier protein to prevent surface adsorption |

| ATP | Balanced to detect competitive inhibitors |

Step-by-Step Experimental Protocol

Workflow Diagram (Graphviz)

Caption: Figure 1. Optimized TR-FRET workflow for screening 1,6-naphthyridine derivatives, incorporating a pre-incubation step to allow slow-binding inhibitors to equilibrate.

Detailed Steps

-

Plate Preparation: Dispense 20 nL of library compounds (1,6-Naphthyridin-8-amine derivatives) into 384-well white, low-volume plates. Include DMSO controls (Columns 1, 2) and Staurosporine reference (Columns 23, 24).

-

Enzyme Mix Addition: Add 5 µL of 2X Enzyme/Peptide Mix (0.5 nM c-Met, 200 nM Biotin-Peptide).

-

Equilibration: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT). Note: This allows the naphthyridine core to orient within the ATP pocket before competition begins.

-

Reaction Initiation: Add 5 µL of 2X ATP Mix (20 µM ATP in Kinase Buffer). Final volume = 10 µL.

-

Reaction Incubation: Seal plates and incubate for 60 minutes at RT.

-

Detection: Add 10 µL of Detection Mix (Eu-Antibody + SA-APC + 50 mM EDTA). The EDTA chelates Mg/Mn, instantly stopping the kinase reaction.

-

Final Equilibration: Incubate for 60 minutes (protect from light).

-

Read: Measure on a multimode plate reader (e.g., PerkinElmer EnVision).

-

Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Analysis & Hit Triage

Calculation

Calculate the FRET Ratio for each well:

Calculate Percent Inhibition:

- : DMSO Control (Full Activity)

- : EDTA/Staurosporine Control (No Activity)

Quality Control Metrics

-

Z' Factor: Must be

. Typical values for this TR-FRET assay are 0.7–0.8. -

CV%: Coefficient of variation for Max/Min controls should be

.

Triage Strategy for Naphthyridines

-

Fluorescence Interference Check: Analyze the Donor (615 nm) channel alone. If a compound well shows Donor signal

of the plate median, the compound is likely autofluorescent or a "light scatterer" (precipitate). Flag as Artifact . -

Redox Cycling: 1,6-naphthyridines, especially electron-rich 8-amino variants, can sometimes act as redox cyclers. Perform a counter-screen with adding 0.01% Triton X-100 or increasing DTT to verify potency shifts.

-

Selectivity: Hits should be counter-screened against a functionally unrelated kinase (e.g., Aurora B) to ensure the 8-amine is not acting as a promiscuous "sticky" binder.

Mechanistic Diagram (Graphviz)

Caption: Figure 2. Triage logic flow for distinguishing true kinase inhibitors from optical artifacts common in heterocyclic library screening.

References

-

Vertex Pharmaceuticals. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

-

Wenzhou Medical University. (2023).[3] Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry.

-

ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry.

-

MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues. Molecules.

-

National Institutes of Health (NIH). (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.

Sources

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1,6-Naphthyridin-8-amine Scaffolds for In Vivo Studies in Mice

Executive Summary

The 1,6-naphthyridin-8-amine core is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I/II kinase inhibitors (targeting c-Met, FGFR4, CDK8/19) and anti-infective agents (HIV integrase, Mycobacterium). While the unsubstituted parent amine is often an intermediate, its N-substituted derivatives exhibit potent biological activity by mimicking the adenine ring of ATP or interacting with metal-dependent viral enzymes.

This guide provides a comprehensive framework for evaluating 1,6-naphthyridin-8-amine derivatives in murine models. It addresses the specific physicochemical challenges of this scaffold—namely, planar aromaticity leading to poor aqueous solubility and rapid metabolic clearance due to oxidation at the C2/C5 positions.

Compound Profile & Mechanism of Action[1]

Chemical Properties[1][2][3]

-

Core Structure: Bicyclic aromatic system containing two nitrogen atoms (positions 1 and 6) and an amine handle at position 8.

-

Molecular Weight (Parent): ~145.16 g/mol (Derivatives typically 350–550 g/mol ).

-

LogP: Parent is low (~1.2), but active lipophilic derivatives often range from 3.0 to 4.5, necessitating advanced formulation.

-

pKa: The ring nitrogens are weakly basic; the exocyclic amine is less basic due to resonance delocalization into the naphthyridine ring.

Mechanism of Action (MOA)

The biological activity depends heavily on the substitution pattern at the 8-amino position:

-

Kinase Inhibition (Oncology): Derivatives function as ATP-competitive inhibitors. The naphthyridine nitrogens often form hydrogen bonds with the kinase hinge region (e.g., Met1211 in c-Met).

-

Viral Integrase Inhibition: The scaffold chelates divalent metal ions (

or

Figure 1: Mechanism of Action pathways for 1,6-naphthyridin-8-amine derivatives depending on functionalization.

Formulation Strategy for In Vivo Administration

The planar nature of the naphthyridine ring often leads to crystal lattice stability and poor dissolution rates. Do not use simple saline suspensions , as this leads to erratic bioavailability.

Solubility Decision Matrix

| Solubility Category | Visual Check | Recommended Vehicle | Application |

| High (>5 mg/mL) | Clear solution in water | Sterile Saline (0.9% NaCl) | IV / IP / PO |

| Moderate (1–5 mg/mL) | Hazy in water, clear in acid | 50 mM Citrate Buffer (pH 4.0) | PO (Oral Gavage) |

| Low (<1 mg/mL) | Visible particles | Vehicle A: 10% DMSO + 40% PEG400 + 50% Water | IP / PO |

| Very Low (Recalcitrant) | Precipitates immediately | Vehicle B: 5% DMSO + 20% Solutol HS15 + 75% Saline | PO Only |

Preparation Protocol (Vehicle A - Standard)

-

Weighing: Accurately weigh the naphthyridine derivative.

-

Primary Solubilization: Add 10% of the final volume of DMSO. Vortex or sonicate at 37°C until completely dissolved. Note: If the compound does not dissolve in 100% DMSO, it is unsuitable for this vehicle.

-

Co-solvent Addition: Slowly add 40% of the final volume of PEG400 (Polyethylene Glycol 400). Vortex gently.

-

Aqueous Phase: Dropwise add 50% of the final volume of sterile water (or saline) while vortexing.

-

Critical Check: Watch for "crashing out" (cloudiness). If precipitation occurs, switch to Vehicle B (Solutol/Cyclodextrin based).

-

Pharmacokinetics (PK) & Dosing Protocols